![molecular formula C14H14FN3O B3605558 2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide](/img/structure/B3605558.png)
2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide
Overview
Description
2-(4-fluorophenyl)-N-(2-methylphenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fluoromethylphenylhydrazinecarboxamide or FMPhC. The chemical formula of FMPhC is C14H14FN3O, and its molecular weight is 259.28 g/mol.
Mechanism of Action
The mechanism of action of FMPhC is not fully understood. However, it is believed to bind to specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
FMPhC has been shown to have various biochemical and physiological effects. It has been shown to selectively bind to amyloid fibrils, which makes it a valuable tool for the early detection and diagnosis of neurodegenerative diseases. FMPhC has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of FMPhC is its selectivity for amyloid fibrils, which makes it a valuable tool for the early detection and diagnosis of neurodegenerative diseases. FMPhC also has potential applications in cancer therapy. However, one of the limitations of FMPhC is its limited solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on FMPhC. One area of research is the development of new cancer drugs based on FMPhC. Another area of research is the use of FMPhC as a fluorescent probe for the early detection and diagnosis of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of FMPhC and its potential applications in other fields.
Scientific Research Applications
FMPhC has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe in biological imaging. FMPhC has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This makes FMPhC a valuable tool for the early detection and diagnosis of these diseases.
FMPhC has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This makes FMPhC a promising candidate for the development of new cancer drugs.
properties
IUPAC Name |
1-(4-fluoroanilino)-3-(2-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-4-2-3-5-13(10)16-14(19)18-17-12-8-6-11(15)7-9-12/h2-9,17H,1H3,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDAVACGAVWGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NNC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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